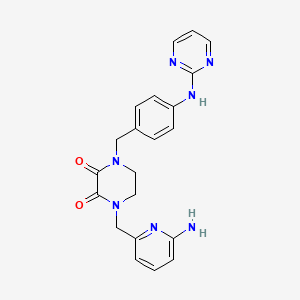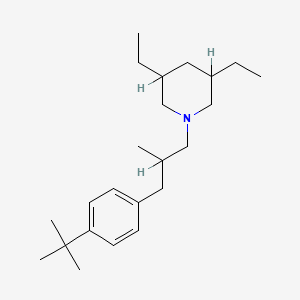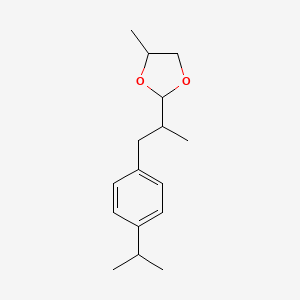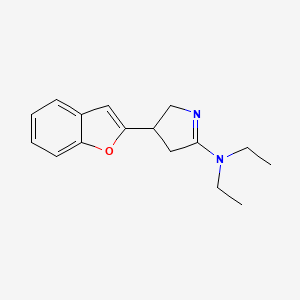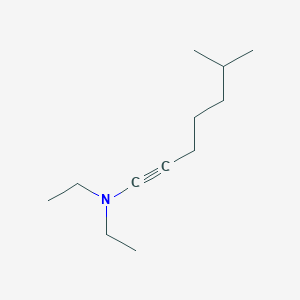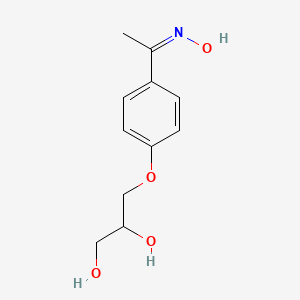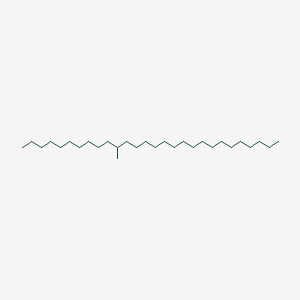
11-Methyloctacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 and a molecular weight of 408.7867 g/mol . It is a branched alkane, specifically a methyl-substituted octacosane, which is a type of paraffin. This compound is found naturally in various biological sources and is often studied for its role in the cuticular waxes of insects and plants .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyloctacosane typically involves the alkylation of octacosane with a methyl group at the 11th carbon position. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents or organolithium compounds .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in laboratories using controlled chemical reactions involving high-purity reagents and catalysts .
化学反応の分析
Types of Reactions: 11-Methyloctacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under specific conditions.
Reduction: Reduction reactions are less common due to its saturated nature.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Halogenation: Halogens (Cl2, Br2) in the presence of UV light or a catalyst.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Halogenation: Haloalkanes.
科学的研究の応用
11-Methyloctacosane has several applications in scientific research:
作用機序
The mechanism of action of 11-Methyloctacosane in biological systems involves its role in the cuticular waxes of insects and plants. These waxes act as a barrier to prevent water loss and protect against environmental stressors. The molecular targets include the cuticle cells, where it integrates into the lipid layer, enhancing its protective properties .
類似化合物との比較
Octacosane: A straight-chain alkane with the formula C28H58.
2-Methyloctacosane: Another methyl-substituted octacosane but with the methyl group at the 2nd position.
Comparison:
特性
CAS番号 |
77388-63-7 |
|---|---|
分子式 |
C29H60 |
分子量 |
408.8 g/mol |
IUPAC名 |
11-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-8-10-12-14-15-16-17-18-19-20-22-24-26-28-29(3)27-25-23-21-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |
InChIキー |
QCOWNEUAMDSCFW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


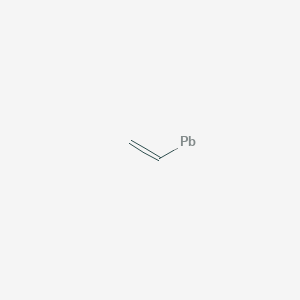
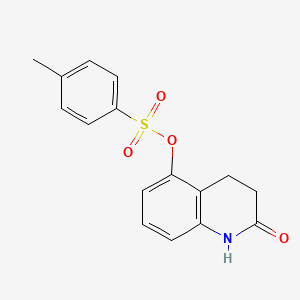
silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
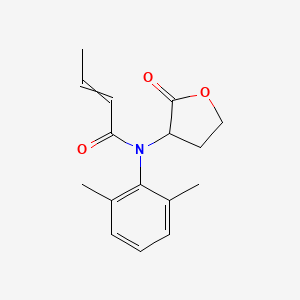
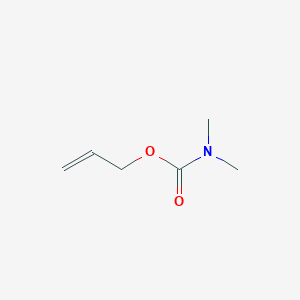

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
